molecular formula C5H9F2NO2S B2401150 2-(2,2-Difluorocyclopropyl)ethanesulfonamide CAS No. 2107939-73-9

2-(2,2-Difluorocyclopropyl)ethanesulfonamide

Cat. No. B2401150
CAS RN: 2107939-73-9
M. Wt: 185.19
InChI Key: JFCWBFZPYAJSRB-UHFFFAOYSA-N
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Description

“2-(2,2-Difluorocyclopropyl)ethanesulfonamide” is a chemical compound with the CAS Number: 2107939-73-9 . It has a molecular weight of 185.19 . The IUPAC name for this compound is 2-(2,2-difluorocyclopropyl)ethane-1-sulfonamide .

Physical and Chemical Properties The compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Structure

  • The molecular and electronic structure of derivatives similar to 2-(2,2-Difluorocyclopropyl)ethanesulfonamide has been a subject of theoretical and experimental studies. For example, the structure of triethylammonium salt of a formally conjugated N-[(1-acetyl-2-oxopropyl)(phenyl)-λ4- sulfanylidene]ethanesulfonamide anion was analyzed through theoretical studies and X-ray diffraction, indicating the complexity and potential applications in understanding the chemical characteristics of sulfonamide compounds (Timoshenko et al., 2013).

Environmental Chemistry and Toxicology

  • Perfluorooctanesulfonic acid (PFOS) and its derivatives, which share a similar sulfonamide functional group, have been extensively used in industrial and commercial applications. Studies have shown that these compounds are persistent environmental pollutants, accumulating in human and wildlife tissues. Research on N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide, a related compound, elucidates the pathways for biotransformation and environmental accumulation, providing insight into the environmental fate and toxicological implications of sulfonamide derivatives (Xu et al., 2004).

Chemical Reactions and Synthesis

  • The reactivity and synthesis pathways of compounds related to 2-(2,2-Difluorocyclopropyl)ethanesulfonamide have been explored in various studies. For instance, the reaction of difluorocarbene with certain ketones leads to the formation of difluoromethyl 2,2-difluorocyclopropyl ethers, demonstrating the synthetic versatility and potential applications of difluorocyclopropyl derivatives in chemical synthesis (Cai et al., 2004).

Biomedical Applications

  • Sulfonamide compounds have been studied for their potential biomedical applications. For example, new antifungal 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety have shown promising antifungal activities, indicating the potential of difluorocyclopropyl sulfonamide derivatives in developing new therapeutic agents (Eto et al., 2000).

Sensor Development

  • Sulfonamide derivatives have been utilized in the development of sensors. A study on the development of a highly efficient Co2+ ion sensor based on bis-sulfonamides showcases the application of sulfonamide compounds in environmental monitoring and pollution control (Sheikh et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCWBFZPYAJSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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